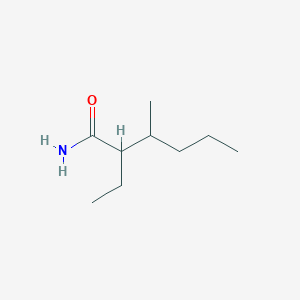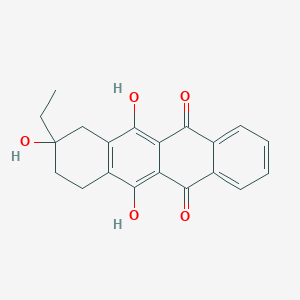
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is a chemical compound belonging to the class of anthracyclines. These compounds are known for their tetracenequinone ring structure and are often used in medicinal chemistry, particularly in the development of anticancer drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione typically involves multiple steps, including the formation of the tetracenequinone core and subsequent functionalization. One common method involves the use of Diels-Alder reactions followed by oxidation and reduction steps to introduce the necessary hydroxyl and ethyl groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional quinone derivatives, while reduction may produce more hydroxylated compounds .
Applications De Recherche Scientifique
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules like DNA.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects primarily through DNA intercalation, which disrupts the normal function of the DNA molecule. This can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair. The disruption of these processes can lead to cell death, making the compound effective as an anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Daunorubicin: Another anthracycline with a similar tetracenequinone structure.
Doxorubicin: Known for its use in chemotherapy, also shares structural similarities.
Idarubicin: An analog of daunorubicin with increased fat solubility and cellular uptake.
Uniqueness
8-Ethyl-6,8,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione is unique due to its specific functional groups, which can influence its chemical reactivity and biological activity. The presence of the ethyl group and multiple hydroxyl groups can affect its solubility, stability, and interaction with biological targets .
Propriétés
Numéro CAS |
75963-80-3 |
|---|---|
Formule moléculaire |
C20H18O5 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
9-ethyl-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O5/c1-2-20(25)8-7-12-13(9-20)19(24)15-14(18(12)23)16(21)10-5-3-4-6-11(10)17(15)22/h3-6,23-25H,2,7-9H2,1H3 |
Clé InChI |
WMMLIWFPBNUGNU-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCC2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



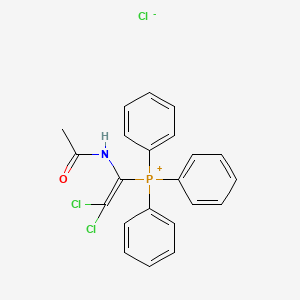
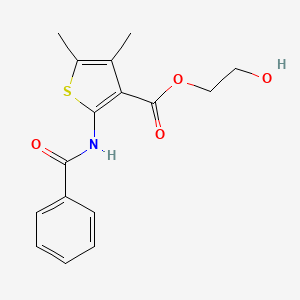
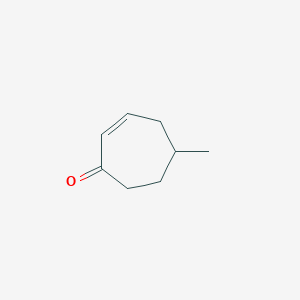
![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)
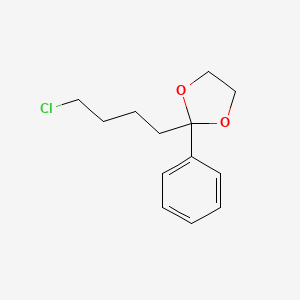
![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)
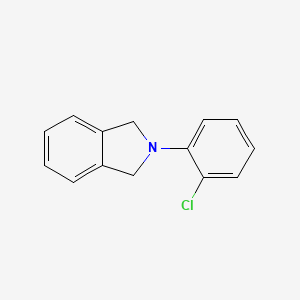
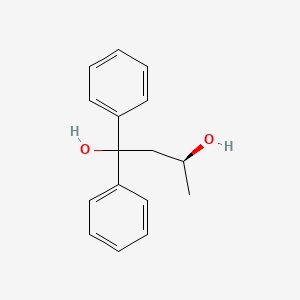
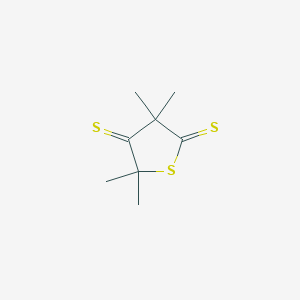
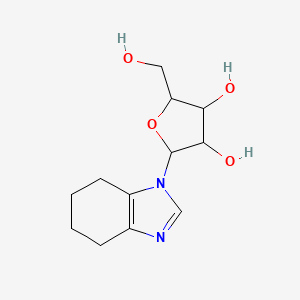
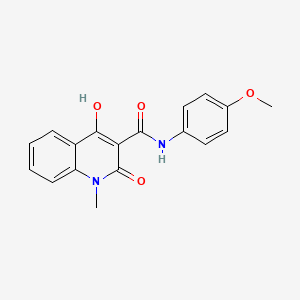
![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
